1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is known for its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the formation of the propan-1-one structure. One common method involves the reaction of 3,4-dihalophenylpropan-1-one with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)propan-1-one
- 1,3-Bis(4-methoxyphenyl)propan-1-one
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H8F6OS2 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS2/c1-2-7(18)6-3-4-8(19-10(12,13)14)9(5-6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
QWQBTTNAYDUZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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